

Application Notes: Utilizing Mutanolysin for Enhanced Bacterial DNA/RNA Extraction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mutanolysin**

Cat. No.: **B13387153**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient lysis of the bacterial cell wall is a critical first step for the successful extraction of high-quality nucleic acids. This is particularly challenging for Gram-positive bacteria, which possess a thick peptidoglycan layer that is often resistant to traditional lysis methods. **Mutanolysin**, a muramidase from *Streptomyces globisporus*, offers a powerful tool for improving the lysis of these recalcitrant bacteria. By hydrolyzing the β -N-acetyl muramyl-(1,4)-N-acetylglucosamine linkages in the peptidoglycan polymer, **Mutanolysin** effectively weakens the cell wall, leading to increased DNA and RNA yields. These application notes provide detailed protocols and comparative data for the use of **Mutanolysin** in bacterial nucleic acid extraction.

Advantages of Incorporating Mutanolysin

- Increased Yield: Particularly for Gram-positive bacteria, the addition of **Mutanolysin** to the lysis buffer can significantly increase the recovery of both DNA and RNA.
- Broader Range of Lysis: When used in conjunction with other enzymes like lysozyme and lysostaphin, **Mutanolysin** contributes to a more comprehensive lysis of diverse bacterial communities.^{[1][2][3]}
- Improved Community Representation: In microbiome studies, protocols that include **Mutanolysin** and/or bead beating have been shown to provide a more accurate

representation of the bacterial community structure.[\[1\]](#)[\[4\]](#)

Quantitative Data Summary

The inclusion of **Mutanolysin** in lysis protocols has been demonstrated to enhance DNA yield from various bacterial species. The following tables summarize comparative data from studies evaluating different lysis methods.

Table 1: Comparison of DNA Yields from Various Bacterial Lysis Methods

Lysis Method	Mean DNA Yield (ng/µL)	Key Findings	Reference
Enzyme Cocktail (Lysozyme, Mutanolysin, Lysostaphin)	Highest among enzymatic methods	A cocktail of lytic enzymes consistently lysed cells of different species more effectively.	
Lysozyme + Bead Beating	Significantly lower than enzyme cocktail	While mechanical lysis is effective, the enzymatic cocktail yielded higher DNA concentrations.	
Lysozyme Alone	Variable, less effective for resistant strains	Ineffective for lysing lysozyme-resistant bacteria like some <i>Staphylococcus</i> and <i>Streptococcus</i> species.	
Phenol-Chloroform Extraction with Mutanolysin & Bead Beating	Significantly higher for several species	This combination produced the highest DNA yields for many of the tested bacterial species.	

Experimental Protocols

Here, we provide detailed protocols for bacterial DNA and RNA extraction incorporating **Mutanolysin**.

Protocol 1: Genomic DNA Extraction from Gram-Positive Bacteria using Mutanolysin

This protocol is optimized for the efficient lysis of Gram-positive bacteria for subsequent genomic DNA purification.

Materials:

- Bacterial cell pellet
- Lysis Buffer (20 mM Tris-HCl, pH 8.0; 2 mM EDTA; 1.2% Triton X-100)
- **Mutanolysin** (e.g., from Sigma-Aldrich, M9901)
- Lysozyme (optional, but recommended)
- Proteinase K
- RNase A
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- Chloroform:Isoamyl Alcohol (24:1)
- Isopropanol
- 70% Ethanol
- TE Buffer or Nuclease-free water

Procedure:

- Cell Pellet Preparation: Harvest bacteria by centrifugation and discard the supernatant.

- Enzymatic Lysis:
 - Resuspend the cell pellet in 1 mL of Lysis Buffer.
 - Add **Mutanolysin** to a final concentration of 1000-1500 U/mL.
 - (Optional) Add Lysozyme to a final concentration of 20 mg/mL.
 - Incubate at 37°C for 1-2 hours with gentle agitation.
- Protein and RNA Digestion:
 - Add Proteinase K to a final concentration of 200 µg/mL and RNase A to a final concentration of 100 µg/mL.
 - Incubate at 55°C for 30 minutes.
- DNA Purification (Phenol-Chloroform):
 - Add an equal volume of phenol:chloroform:isoamyl alcohol and vortex vigorously.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C.
 - Carefully transfer the upper aqueous phase to a new tube.
 - Repeat the phenol:chloroform:isoamyl alcohol extraction.
 - Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge as before.
 - Transfer the upper aqueous phase to a new tube.
- DNA Precipitation:
 - Add 0.7 volumes of isopropanol and mix gently by inversion until a DNA precipitate is visible.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
 - Carefully discard the supernatant.

- Washing and Resuspension:
 - Wash the DNA pellet with 1 mL of 70% ethanol.
 - Centrifuge at 12,000 x g for 5 minutes at 4°C.
 - Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
 - Resuspend the DNA in an appropriate volume of TE buffer or nuclease-free water.

Workflow for Genomic DNA Extraction with **Mutanolysin**

[Click to download full resolution via product page](#)

Caption: Workflow of bacterial genomic DNA extraction using **Mutanolysin**.

Protocol 2: Total RNA Extraction from Bacteria using Mutanolysin and TRIzol™ Reagent

This protocol combines the potent lysis capabilities of **Mutanolysin** with the robust RNA purification of TRIzol™ Reagent.

Materials:

- Bacterial cell pellet
- Lysis Buffer (see Protocol 1)
- **Mutanolysin**
- TRIzol™ Reagent or other phenol-guanidine isothiocyanate solution
- Chloroform
- Isopropanol

- 75% Ethanol (prepared with nuclease-free water)
- Nuclease-free water

Procedure:

- Cell Pellet Preparation: Harvest bacteria by centrifugation and discard the supernatant.
- Enzymatic Lysis:
 - Resuspend the cell pellet in 100 µL of Lysis Buffer.
 - Add **Mutanolysin** to a final concentration of 1000-1500 U/mL.
 - Incubate at 37°C for 30-60 minutes.
- Homogenization in TRIzol™:
 - Add 1 mL of TRIzol™ Reagent to the cell lysate and homogenize by pipetting up and down.
 - Incubate at room temperature for 5 minutes to allow for complete dissociation of nucleoprotein complexes.
- Phase Separation:
 - Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
 - Incubate at room temperature for 2-3 minutes.
 - Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic layer, an interphase, and an upper colorless aqueous phase containing the RNA.
- RNA Precipitation:
 - Carefully transfer the upper aqueous phase to a new nuclease-free tube.
 - Add 500 µL of isopropanol and mix by inverting the tube.

- Incubate at room temperature for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
- **Washing and Resuspension:**
 - Carefully discard the supernatant.
 - Wash the RNA pellet with 1 mL of 75% ethanol.
 - Centrifuge at 7,500 x g for 5 minutes at 4°C.
 - Carefully discard the ethanol and briefly air-dry the pellet for 5-10 minutes.
 - Resuspend the RNA in an appropriate volume of nuclease-free water.
 - Incubate at 55-60°C for 10 minutes to aid in dissolution.

Workflow for Total RNA Extraction with **Mutanolysin** and TRIzol™

[Click to download full resolution via product page](#)

Caption: Workflow of bacterial total RNA extraction using **Mutanolysin** and TRIzol™.

Troubleshooting and Considerations

- **Low Yield:** If nucleic acid yields are low, consider increasing the incubation time with **Mutanolysin** or combining it with mechanical disruption methods like bead beating. For particularly resistant strains, increasing the concentration of **Mutanolysin** may also be beneficial.
- **DNA Shearing:** While effective, mechanical lysis methods can cause DNA shearing. If high molecular weight DNA is required, prioritize enzymatic lysis and handle the sample gently during purification steps.

- RNA Integrity: To ensure high-quality RNA, work quickly and in an RNase-free environment. Use nuclease-free reagents and consumables. The addition of a reagent like TRIzol™ helps to inactivate endogenous RNases.
- Enzyme Cocktails: For mixed bacterial populations or difficult-to-lyse species, a combination of lytic enzymes such as lysozyme, **mutanolysin**, and lysostaphin can provide more efficient and representative lysis.

By incorporating **Mutanolysin** into standard nucleic acid extraction protocols, researchers can overcome the challenges of lysing Gram-positive bacteria and achieve higher yields of quality DNA and RNA for downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scienceopen.com [scienceopen.com]
- 2. Evaluation of Lysis Methods for the Extraction of Bacterial DNA for Analysis of the Vaginal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Lysis Methods for the Extraction of Bacterial DNA for Analysis of the Vaginal Microbiota | PLOS One [journals.plos.org]
- 4. Evaluation of Methods for the Extraction and Purification of DNA from the Human Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Utilizing Mutanolysin for Enhanced Bacterial DNA/RNA Extraction]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13387153#protocol-for-bacterial-dna-rna-extraction-using-mutanolysin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com